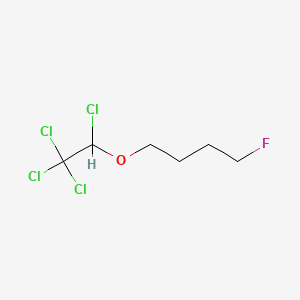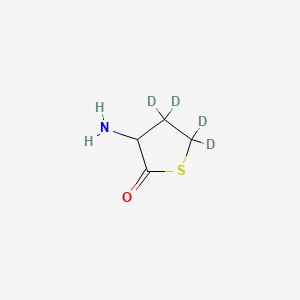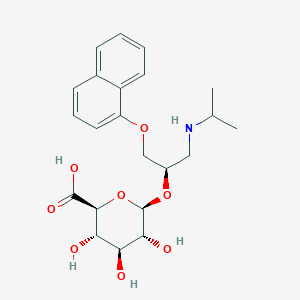
1-Fluoro-4-(1,2,2,2-tetrachloroethoxy)butane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Fluoro-4-(1,2,2,2-tetrachloroethoxy)butane is an organic compound with the molecular formula C6H9Cl4FO This compound is characterized by the presence of a fluoro group and a tetrachloroethoxy group attached to a butane backbone
Méthodes De Préparation
The synthesis of 1-Fluoro-4-(1,2,2,2-tetrachloroethoxy)butane typically involves the reaction of 1,2,2,2-tetrachloroethanol with 1-fluorobutane under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate, which facilitates the substitution reaction. The reaction mixture is then purified using standard techniques such as distillation or chromatography to obtain the desired product.
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
1-Fluoro-4-(1,2,2,2-tetrachloroethoxy)butane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or alkanes.
Substitution: Nucleophilic substitution reactions are common, where the fluoro or tetrachloroethoxy groups can be replaced by other nucleophiles such as amines or thiols under appropriate conditions.
Common reagents and conditions used in these reactions include solvents like dichloromethane or ethanol, and catalysts such as palladium on carbon or platinum oxide. The major products formed from these reactions depend on the specific reagents and conditions used.
Applications De Recherche Scientifique
1-Fluoro-4-(1,2,2,2-tetrachloroethoxy)butane has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique functional groups make it a valuable intermediate in organic synthesis.
Biology: The compound can be used in studies involving enzyme inhibition or receptor binding due to its potential interactions with biological macromolecules.
Medicine: Research into its potential therapeutic applications is ongoing, particularly in the development of new pharmaceuticals with improved efficacy and reduced side effects.
Industry: It is used in the production of specialty chemicals and materials, including polymers and surfactants.
Mécanisme D'action
The mechanism by which 1-Fluoro-4-(1,2,2,2-tetrachloroethoxy)butane exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to changes in their activity or function. The pathways involved can vary depending on the specific application and context of use.
Comparaison Avec Des Composés Similaires
1-Fluoro-4-(1,2,2,2-tetrachloroethoxy)butane can be compared with other similar compounds such as:
1-Fluoro-4-(1,2,2,2-tetrachloroethoxy)pentane: This compound has an additional carbon in the backbone, which can affect its chemical properties and reactivity.
1-Fluoro-4-(1,2,2,2-tetrachloroethoxy)propane: With one less carbon, this compound may have different physical and chemical characteristics.
1-Fluoro-4-(1,2,2,2-tetrachloroethoxy)hexane: The longer carbon chain can influence the compound’s solubility and stability.
Propriétés
Numéro CAS |
63918-78-5 |
|---|---|
Formule moléculaire |
C6H9Cl4FO |
Poids moléculaire |
257.9 g/mol |
Nom IUPAC |
1-fluoro-4-(1,2,2,2-tetrachloroethoxy)butane |
InChI |
InChI=1S/C6H9Cl4FO/c7-5(6(8,9)10)12-4-2-1-3-11/h5H,1-4H2 |
Clé InChI |
SLMRBMKKQVBJEF-UHFFFAOYSA-N |
SMILES canonique |
C(CCF)COC(C(Cl)(Cl)Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![methyl (1S,2R,4R)-6-oxobicyclo[2.2.1]heptane-2-carboxylate](/img/structure/B13416334.png)



![(E)-3-[(E)-(4-chloro-6-methylpyrimidin-2-yl)iminomethyl]-5,5,5-trifluoro-4-hydroxypent-3-en-2-one](/img/structure/B13416352.png)


![[(3aS,4S,5S,6Z,10Z,11aR)-5-acetyloxy-6-formyl-10-(hydroxymethyl)-3-methylidene-2-oxo-3a,4,5,8,9,11a-hexahydrocyclodeca[b]furan-4-yl] 2-methylprop-2-enoate](/img/structure/B13416360.png)



